![molecular formula C13H16N6O5 B15321416 3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B15321416.png)
3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione typically involves multiple steps. One common approach includes the activation of the acid function with reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC) for conjugation to an amine . The azide group can then be introduced through a reaction with an alkyne in a click chemistry reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The azido group is particularly reactive and can participate in substitution reactions, especially in the presence of alkynes (click chemistry).
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Copper(I) catalysts are often used in click chemistry reactions involving azides and alkynes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, click chemistry reactions with alkynes typically yield triazole derivatives.
科学的研究の応用
3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in click chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用機序
The mechanism of action of 3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione involves its reactivity, particularly the azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in various applications .
類似化合物との比較
Similar Compounds
15-Azido-4,7,10,13-tetraoxapentadecanoic acid: Another compound featuring an azido group, used in similar click chemistry applications.
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Shares structural similarities with the pyrrolidine-2,6-dione moiety.
Uniqueness
3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its azido group, in particular, offers significant reactivity for click chemistry, distinguishing it from other similar compounds .
特性
分子式 |
C13H16N6O5 |
|---|---|
分子量 |
336.30 g/mol |
IUPAC名 |
3-[3-[2-(2-azidoethoxy)ethylamino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H16N6O5/c14-18-16-4-6-24-5-3-15-8-7-11(21)19(13(8)23)9-1-2-10(20)17-12(9)22/h7,9,15H,1-6H2,(H,17,20,22) |
InChIキー |
WCILORGDDIHNKR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
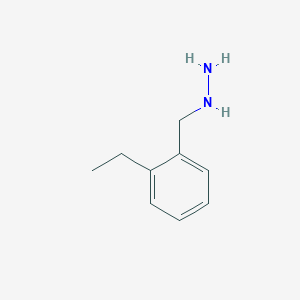
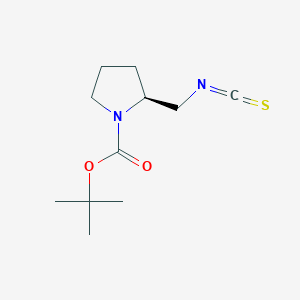


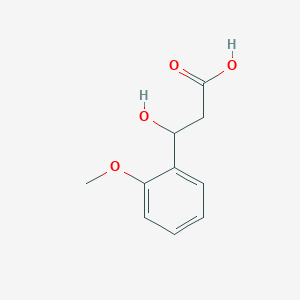
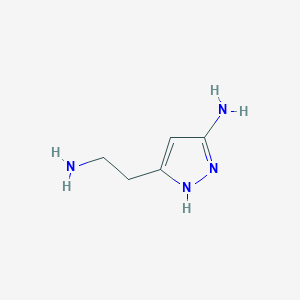

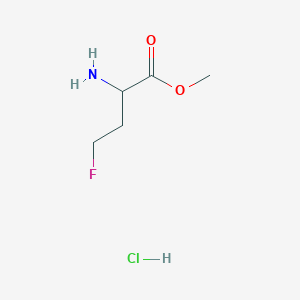
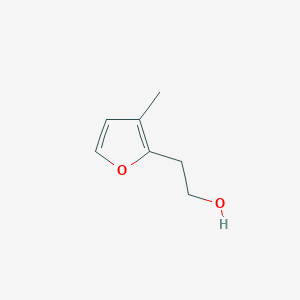
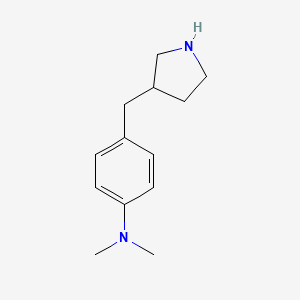
![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B15321423.png)


